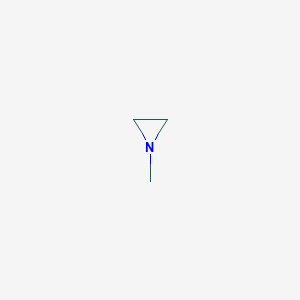

1-Methylaziridine

Description

1-Methylaziridine (CAS 1072-44-2) is a three-membered heterocyclic amine with the molecular formula C₃H₇N. Its structure consists of an aziridine ring (a saturated N-containing three-membered ring) substituted with a methyl group on the nitrogen atom. This compound is highly reactive due to the inherent ring strain of the aziridine system (~27 kcal/mol), which drives its participation in ring-opening reactions and coordination chemistry .

Synthesis and Applications: this compound derivatives, such as 2-(4'-fluorobiphenyl-4-yl)-1-methylaziridine (7a) and 2-[4-(furan-2-yl)-phenyl]-1-methylaziridine (7c), have been synthesized via Suzuki-Miyaura cross-coupling reactions. Additionally, this compound is identified as a nitrogen-containing intermediate during the pyrolysis of triethylamine (TEA), a simulant for nitrogen mustard gas .

Physical Properties:

Key thermodynamic properties from the CRC Handbook of Chemistry and Physics include:

Propriétés

Numéro CAS |

1072-44-2 |

|---|---|

Formule moléculaire |

C3H7N |

Poids moléculaire |

57.09 g/mol |

Nom IUPAC |

1-methylaziridine |

InChI |

InChI=1S/C3H7N/c1-4-2-3-4/h2-3H2,1H3 |

Clé InChI |

XLJQPXVBQNJNLW-UHFFFAOYSA-N |

SMILES |

CN1CC1 |

SMILES canonique |

CN1CC1 |

Point d'ébullition |

27.5 °C |

Autres numéros CAS |

1072-44-2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Biological Activities

1-Methylaziridine and its derivatives have shown promising biological activities, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Research indicates that aziridine derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that specific aziridine-thiourea derivatives possess potent antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MICs) of these compounds ranged from 16 to 64 µg/mL, showing efficacy comparable to or better than conventional antibiotics like ampicillin .

Table 1: Antimicrobial Activity of Aziridine Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Comparison Antibiotic | Efficacy |

|---|---|---|---|---|

| 3a | Staphylococcus aureus | 16 | Ampicillin | Better |

| 3b | E. coli | 32 | Streptomycin | Comparable |

| 3f | MRSA | 8 | Nitrofurantoin | Superior |

Anticancer Potential

The cytotoxic effects of aziridine derivatives have also been explored extensively. Some studies report that these compounds can induce apoptosis in cancer cell lines, including HeLa cells, suggesting their potential as anticancer agents . The mechanism often involves the formation of reactive intermediates that interact with cellular macromolecules, leading to cell death.

Case Study 1: Antimicrobial Screening

In a recent study, a series of aziridine derivatives were synthesized and screened for antimicrobial activity. Among them, compound 3f exhibited the strongest activity against clinical isolates of S. aureus, particularly methicillin-resistant strains (MRSA), with an MIC of 8-16 µg/mL . This study highlights the potential of aziridine derivatives as alternative therapeutic agents in treating resistant bacterial infections.

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on the cytotoxicity of various aziridine compounds on cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways . These findings underscore the importance of further research into the mechanisms by which aziridines exert their anticancer effects.

Applications in Material Science

Beyond biological applications, this compound is also utilized in material science. It serves as an intermediate in producing polymers, coatings, adhesives, and textiles . Its reactivity allows for the development of novel materials with specific properties tailored for industrial applications.

Analyse Des Réactions Chimiques

Nucleophilic Ring-Opening Reactions

The aziridine ring undergoes nucleophilic attack at the less-substituted carbon, driven by ring strain relief.

Mechanism :

-

Base-mediated cleavage : Nucleophiles (e.g., alcohols, amines) attack the β-carbon, followed by proton transfer and ring opening .

-

Acid-catalyzed cleavage : Protonation of nitrogen enhances electrophilicity, facilitating nucleophilic attack .

Examples :

| Nucleophile | Product | Conditions | Yield | Ref. |

|---|---|---|---|---|

| Phenol | Imidazolidin-4-one derivatives | Base (K₂CO₃), 70°C | 75–85% | |

| Methanol | Methoxy-substituted amines | Acid (H⁺), benzene, 25°C | 60–70% | |

| Water | Vicinal diols | H₂O, 80°C | >90% |

Key Observation :

-

Intramolecular nucleophilic attack (e.g., in N-styryl derivatives) leads to carbon–carbon bond cleavage , forming imidazolidin-4-ones .

Ring-Expansion Reactions

1-Methylaziridine participates in ring-expansion reactions with carbonyl compounds or isocyanates.

Reaction with Isocyanates :

-

Cleavage of the C–N bond followed by addition to the isocyanate generates five-membered heterocycles (e.g., oxazolidinones) .

-

Mechanistic Pathway :

Thermodynamic Data :

| Reaction | ΔH (kJ/mol) | Eₐ (kJ/mol) | Ref. |

|---|---|---|---|

| Ring expansion with PhNCO | -120 ± 5 | 85 ± 3 |

Acid-Catalyzed Dimerization

Under acidic conditions, this compound dimerizes to form piperazine derivatives .

Mechanism :

-

Protonation of nitrogen initiates ring-opening, generating a carbocation intermediate.

-

Sequential nucleophilic attacks yield hexamethylpiperazine .

Kinetic Parameters :

| Temperature | Rate Constant (s⁻¹) | Half-Life | Ref. |

|---|---|---|---|

| 88°C | 0.077 ± 0.003 | 9 min |

Reactions with Electrophiles

This compound reacts with alkyl halides (e.g., methyl iodide) to form aziridinium salts, which are intermediates in SN2 reactions .

Example :

Key Data :

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes decomposition via C–N bond cleavage .

Products :

Comparaison Avec Des Composés Similaires

1-Methylaziridine is compared here with structurally related C₃H₇N compounds: allylamine , cyclopropylamine , azetidine , and propyleneimine .

Structural and Thermodynamic Comparison

| Compound | Structure Type | Ring Strain | Cp (J/mol·K) | Cv (J/mol·K) |

|---|---|---|---|---|

| Allylamine | Linear, unsaturated | N/A | 909.5 | 875.5 |

| Cyclopropylamine | 3-membered (C-ring) | High | 904.7 | 869.9 |

| Azetidine | 4-membered (N-ring) | Moderate | 943.4 | 908.6 |

| This compound | 3-membered (N-ring) | High | 934.8 | 904.1 |

| Propyleneimine | 3-membered (N-ring) | High | 925.1 | 892.1 |

Key Observations :

- Ring Strain : this compound shares high ring strain with cyclopropylamine and propyleneimine, making it prone to ring-opening reactions. Azetidine, with a larger ring, exhibits lower strain .

- Thermodynamics : The Cp and Cv values of this compound are intermediate between cyclopropylamine and azetidine, reflecting differences in molecular flexibility and vibrational modes .

Chemical Reactivity

- Pyrolysis Behavior : During TEA pyrolysis at 500–700°C, this compound forms alongside acetonitrile and 1-ethylaziridine. This contrasts with linear amines like allylamine, which decompose into smaller hydrocarbons (e.g., ethylene, methane) .

- Hydrolysis : The energy barrier for optical inversion in this compound is lower than in bulkier aziridines, influencing its stereochemical stability in reactions .

- Ring-Opening Reactions: this compound undergoes nucleophilic ring-opening (e.g., with boronic acids) to form substituted arylaziridines, a reactivity shared with propyleneimine but less pronounced in azetidine due to reduced strain .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing 1-Methylaziridine, and how can reproducibility be ensured?

- Methodological Answer : The synthesis of this compound typically involves ring-closing reactions of β-chloroamines or the alkylation of aziridine derivatives. Key steps include using catalysts like triethylamine under inert conditions (e.g., nitrogen atmosphere) to prevent side reactions. To ensure reproducibility, document reagent purity (e.g., ≥99% via GC-MS), reaction temperatures (±1°C precision), and solvent drying protocols (e.g., molecular sieves for THF). Experimental sections should explicitly state these parameters, referencing established protocols for aziridine synthesis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its high reactivity and potential toxicity, use fume hoods, nitrile gloves, and chemical-resistant aprons. Monitor vapor exposure with real-time gas detectors. In case of skin contact, immediately wash with soap and water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) emphasize avoiding inhalation and ensuring emergency eyewash stations are accessible .

Q. How should researchers characterize the purity of this compound post-synthesis?

- Methodological Answer : Employ gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to quantify purity. Compare retention times and spectral data against commercial standards. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural integrity, with deuterated chloroform as a solvent. Report integration ratios and peak assignments to validate absence of byproducts .

Advanced Research Questions

Q. How can discrepancies in reported thermodynamic properties (e.g., boiling points) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from variations in measurement techniques or sample purity. For example, boiling points in the CRC Handbook (934.8 K) assume 100% purity . To resolve conflicts, replicate studies using calibrated equipment (e.g., differential scanning calorimetry) and ultra-high-purity samples. Cross-validate with computational methods (e.g., Gaussian software for enthalpy calculations) and publish raw data with error margins (±0.5 K) .

Q. What advanced spectroscopic techniques elucidate this compound’s reaction mechanisms in ring-opening polymerizations?

- Methodological Answer : Time-resolved Fourier-transform infrared (FTIR) spectroscopy tracks intermediate species during polymerization. For kinetic studies, use stopped-flow NMR to monitor real-time changes in proton environments. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict transition states, validated against experimental activation energies. Ensure raw spectral data and computational inputs are archived as supplementary materials .

Q. How should researchers assess the reliability of kinetic data from this compound reactions?

- Methodological Answer : Perform triplicate runs under identical conditions to calculate standard deviations. Use Arrhenius plots to identify outliers and validate linearity (R² ≥ 0.98). Control experiments (e.g., blank runs without catalyst) isolate background effects. Report uncertainties in rate constants via error propagation analysis, referencing guidelines for statistical rigor in chemical kinetics .

Q. What strategies mitigate side reactions during this compound’s functionalization?

- Methodological Answer : Optimize reaction stoichiometry (e.g., 1:1.05 molar ratio to minimize excess reagent) and employ scavengers (e.g., molecular sieves for water-sensitive steps). In situ monitoring via Raman spectroscopy detects early-stage byproducts. For electrophilic substitutions, use sterically hindered bases (e.g., 2,6-lutidine) to suppress ring-opening. Publish full experimental workflows, including failed attempts, to guide protocol refinement .

Data Presentation & Reproducibility

Q. What are best practices for presenting this compound data in peer-reviewed journals?

- Methodological Answer : Follow ACS Style Guide standards. Tabulate raw data (e.g., GC-MS peak areas) in appendices, with processed results (means ± SD) in the main text. For crystallography, deposit CIF files in public repositories (e.g., CCDC). Use SI Appendix for extended spectral libraries or computational outputs. Reference prior studies to contextualize findings and highlight novel contributions .

Q. How can computational models be validated against experimental this compound data?

- Methodological Answer : Compare calculated Gibbs free energies (ΔG‡) with experimental activation parameters. Use root-mean-square deviations (RMSD) to quantify alignment between predicted and observed NMR chemical shifts. Open-source code (e.g., Python scripts for DFT analysis) should be shared via GitHub, with version control for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.